

# CAS number 388072-09-1 characterization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (3-Methylfuran-2-yl)methanamine

Cat. No.: B1341936

[Get Quote](#)

An In-depth Technical Guide on (3-Methyl-2-furyl)methylamine (CAS Number: 388072-09-1)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

This document provides a technical overview of the chemical compound with the CAS number 388072-09-1, identified as (3-Methyl-2-furyl)methylamine. This compound belongs to the furan family, a class of heterocyclic organic compounds known for its versatile biological activities.[\[1\]](#) [\[2\]](#)[\[3\]](#) Furan derivatives are recognized for their potential in various therapeutic areas, including as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[\[1\]](#)[\[3\]](#)[\[4\]](#) This guide summarizes the available physicochemical data for (3-Methyl-2-furyl)methylamine.

It is important to note that while the furan scaffold is of significant interest in medicinal chemistry, publicly available information regarding the specific biological activity, mechanism of action, and detailed experimental protocols for (3-Methyl-2-furyl)methylamine is limited. One source indicates its use in the preparation of compounds with antiprion activity.[\[5\]](#)

## Physicochemical Properties

The fundamental physicochemical properties of (3-Methyl-2-furyl)methylamine are summarized in the table below. This data is compiled from various chemical supplier databases and online resources.

| Property          | Value                                                        | Source                                                      |
|-------------------|--------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 388072-09-1                                                  | <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Molecular Formula | C6H9NO                                                       | <a href="#">[6]</a> <a href="#">[8]</a>                     |
| Molecular Weight  | 111.14 g/mol                                                 | <a href="#">[6]</a> <a href="#">[8]</a>                     |
| Synonyms          | (3-Methylfuran-2-yl)methanamine, 2-aminomethyl-3-methylfuran | <a href="#">[9]</a>                                         |
| InChIKey          | CTGIVQJZUKJDNH-UHFFFAOYSA-N                                  | <a href="#">[6]</a> <a href="#">[8]</a>                     |
| SMILES            | Cc1ccoc1CN                                                   | <a href="#">[6]</a>                                         |

## Synthesis and Characterization

### Synthesis

Detailed, step-by-step experimental protocols for the synthesis of (3-Methyl-2-furyl)methylamine are not readily available in peer-reviewed literature or patents. However, general methods for the synthesis of furan derivatives, including 3-furylamines, have been described. These typically involve multi-step reactions starting from commercially available precursors.[\[10\]](#)[\[11\]](#) A patent for the preparation of 3-aminomethyl tetrahydrofuran suggests that reductive amination of a corresponding aldehyde could be a viable synthetic route.[\[12\]](#)

### Analytical Characterization

While specific analytical data such as NMR, HPLC, and mass spectrometry spectra are not publicly available, chemical suppliers indicate that such data is obtainable upon request.[\[13\]](#) General analytical methods for the characterization of related compounds, such as methylamines and furan derivatives, can be adapted for this compound. These methods include:

- High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[\[14\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation ( $^1\text{H}$  and  $^{13}\text{C}$  NMR).[15][16][17]
- Mass Spectrometry (MS): For determination of molecular weight and fragmentation patterns. [4]

## Biological Activity and Mechanism of Action

### Biological Activity

There is a significant lack of published data on the specific biological activities of (3-Methyl-2-furyl)methylamine. However, the broader class of furan derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.[1][2][3][18] These include:

- Antimicrobial activity (antibacterial and antifungal)[2][3]
- Anti-inflammatory effects[2]
- Anticancer properties[4]

One vendor notes that 2-Aminomethyl-3-methylfuran is utilized in the preparation of thiazolecarboxylic acid amides and thiadiazole derivatives which exhibit antiprion activity.[5] Further research is required to determine if (3-Methyl-2-furyl)methylamine itself possesses any of these activities.

### Mechanism of Action and Signaling Pathways

Due to the absence of studies on its biological effects, the mechanism of action for (3-Methyl-2-furyl)methylamine remains unknown. Consequently, there are no identified signaling pathways associated with this compound.

### Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological screening of (3-Methyl-2-furyl)methylamine are not available in the public domain. Researchers interested in working with this compound would need to develop and validate their own methodologies

based on established procedures for similar furan-containing molecules. General protocols for the biological screening of novel compounds can be found in the literature.[19][20][21][22]

## Conclusion

(3-Methyl-2-furyl)methylamine (CAS 388072-09-1) is a commercially available furan derivative. While its basic physicochemical properties are known, there is a notable absence of detailed information regarding its synthesis, biological activity, and mechanism of action in publicly accessible scientific literature. The broader family of furan compounds demonstrates significant therapeutic potential, suggesting that (3-Methyl-2-furyl)methylamine could be a valuable molecule for further investigation in drug discovery and development programs. Researchers are encouraged to undertake comprehensive studies to elucidate the pharmacological profile of this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. (3-METHYL-2-FURYL)METHYLAMINE | 388072-09-1 [amp.chemicalbook.com]
- 6. (3-methyl-2-furyl)methylamine [stenutz.eu]
- 7. CAS RN 388072-09-1 | Fisher Scientific [fishersci.ca]
- 8. (3-methylfuran-2-yl)methanamine | CAS: 388072-09-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. scribd.com [scribd.com]

- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 13. 388072-09-1|(3-Methylfuran-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 14. Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Identification of novel inhibitors of urokinase via NMR-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-FURANMETHANOL(4412-91-3) 1H NMR spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scscop.org [scscop.org]
- 21. Synthesis and screening for anticancer activity of two novel telluro-amino acids: 1,3-Tellurazolidine-4-carboxylic acid and tellurohomocystine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number 388072-09-1 characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1341936#cas-number-388072-09-1-characterization>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)